molecular formula C8H15Cl2N3 B2693523 (1R,3r)-3-((1H-pyrazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride CAS No. 2230789-59-8

(1R,3r)-3-((1H-pyrazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride

Cat. No.: B2693523
CAS No.: 2230789-59-8
M. Wt: 224.13
InChI Key: GUBSPZDVKLWTHU-WYSYYCCVSA-N
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Description

(1R,3r)-3-((1H-pyrazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3r)-3-((1H-pyrazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride typically involves multiple steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through [2+2] cycloaddition reactions involving alkenes.

    Introduction of the Amine Group: The amine group can be introduced via nucleophilic substitution reactions.

    Attachment of the Pyrazole Moiety: The pyrazole ring can be attached through condensation reactions involving hydrazines and 1,3-diketones.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R,3r)-3-((1H-pyrazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R,3r)-3-((1H-pyrazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its amine and pyrazole functionalities.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1R,3r)-3-((1H-pyrazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds, while the pyrazole ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (1R,3r)-3-((1H-imidazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride
  • (1R,3r)-3-((1H-triazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride

Uniqueness

Compared to similar compounds, (1R,3r)-3-((1H-pyrazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties. These differences can influence the compound’s reactivity, binding interactions, and overall biological activity.

Properties

IUPAC Name

3-(pyrazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c9-8-4-7(5-8)6-11-3-1-2-10-11;;/h1-3,7-8H,4-6,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBSPZDVKLWTHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)CN2C=CC=N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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